1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

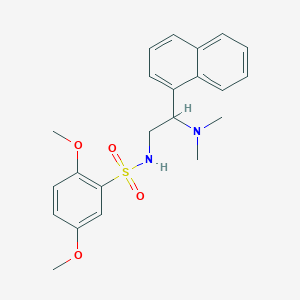

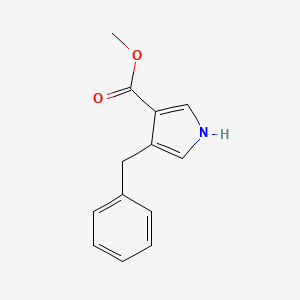

The compound “1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine” appears to be a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring, akin to benzene) and a naphthalen-1-ylsulfonyl group (a naphthalene ring attached to a sulfonyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the attachment of the naphthalen-1-ylsulfonyl group. The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, phenyl group, and naphthalen-1-ylsulfonyl group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrrolidine ring, phenyl group, and naphthalen-1-ylsulfonyl group could each potentially participate in reactions, depending on the other reactants present and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally.Aplicaciones Científicas De Investigación

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, due to their nitrogen-containing aromatic heterocycles with a naphthalene framework, show extensive potential in medicinal applications. They interact with biological molecules via noncovalent bonds, exhibiting potential as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Naphthalimide derivatives are also explored as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents for detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Huo-Hui Gong et al., 2016).

1,8‐Naphthyridine Derivatives and Their Biological Activities

1,8‐Naphthyridine derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti‐inflammatory, analgesic activities, and potential applications in neurological disorders like Alzheimer's disease. These derivatives have also shown promise in treating conditions such as osteoporosis, allergies, malaria, hypertension, and as EGFR inhibitors and protein kinase inhibitors, underscoring their versatile therapeutic potential (Alka Madaan et al., 2015).

Mass Transfer Measurements Using Naphthalene Sublimation

The naphthalene sublimation method is utilized to study mass and heat transfer in various applications, notably in complex flows and geometries. This method allows for accurate determination of local transfer coefficients and can be applied to infer heat transfer coefficients from mass transfer measurements, highlighting its utility in engineering and environmental sciences (R. J. Goldstein & H. H. Cho, 1995).

Microbial Biodegradation of Polyaromatic Hydrocarbons

Naphthalene and its derivatives, being polycyclic aromatic hydrocarbons (PAHs), are subjects of microbial degradation studies. Microbial degradation is a crucial mechanism for the ecological recovery of PAH-contaminated sites. Understanding microbial PAH catabolism could lead to improved bioremediation methods for treating contaminated environments (R. Peng et al., 2008).

Naphthalimide as a Potent DNA Intercalator

Naphthalimide-based compounds, due to their effective intercalation with DNA, have been identified as highly active anticancer drugs. Research focuses on structural modifications and structure-activity relationships to enhance their DNA-binding properties and antitumor activity, highlighting the importance of naphthalimides in developing new anticancer therapies (R. Tandon et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it is reactive, it could pose a risk of chemical burns or fire.

Direcciones Futuras

Future research on this compound could involve studying its synthesis, structure, reactions, mechanism of action, and properties in more detail. This could include developing new methods for its synthesis, studying its interactions with other molecules, and investigating its potential uses.

Propiedades

IUPAC Name |

1-naphthalen-1-ylsulfonyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c22-24(23,20-12-6-10-17-9-4-5-11-19(17)20)21-14-13-18(15-21)16-7-2-1-3-8-16/h1-12,18H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTJVNRIPJSAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-ylsulfonyl)-3-phenylpyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2455308.png)

![3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2455311.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2455312.png)